Regiochemical Differentiation: 5-Position Substitution on the Picolinic Acid Ring Versus 3-Position or 6-Position Analogs
The target compound bears the benzo[b]thiophen-2-yl group at the 5-position of the picolinic acid ring, while commercially available analogs such as 6-amino-3-[benzo(b)thiophen-2-yl]picolinic acid place the substituent at the 3-position and introduce an additional 6-amino group [1]. This regiochemical difference is predicted to alter the chelation geometry: the 5-substituted isomer positions the carboxylate and pyridine nitrogen for metal coordination with a different bite angle and steric environment compared to 3-substituted analogs. No direct head-to-head comparison data were identified in the scientific literature as of the search date (2026-04-27).
| Evidence Dimension | Substitution position on picolinic acid ring |
|---|---|
| Target Compound Data | Benzo[b]thiophen-2-yl at position 5; no amino substituent; molecular formula C14H9NO2S; MW 255.29 [1] |
| Comparator Or Baseline | 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid: benzo[b]thiophen-2-yl at position 3 with 6-amino group ; Picolinic acid: unsubstituted pyridine-2-carboxylic acid, MW 123.11 [2] |
| Quantified Difference | Positional isomerism: substituent location differs (5- vs 3-); MW difference of +132.18 Da vs picolinic acid; computed XLogP3 of target = 3.4 vs picolinic acid XLogP3 ≈ 0.5 (estimated) [1][2] |
| Conditions | Computational prediction based on chemical structure; no experimental comparative data available. |
Why This Matters
For procurement decisions in medicinal chemistry or coordination chemistry programs, the 5-substitution pattern defines the compound's chelation geometry and steric profile; substitution with a 3-substituted or unsubstituted analog cannot replicate these properties without re-optimization of the entire synthetic or assay workflow.
- [1] Kuujia.com. 5-[Benzo(b)thiophen-2-yl]picolinic acid (CAS 1261922-67-1) Chemical and Physical Properties. https://www.kuujia.com/cas-1261922-67-1.html (accessed 2026-04-27). View Source
- [2] PubChem. Picolinic acid (CID 1018). https://pubchem.ncbi.nlm.nih.gov/compound/picolinic_acid (accessed 2026-04-27). View Source
